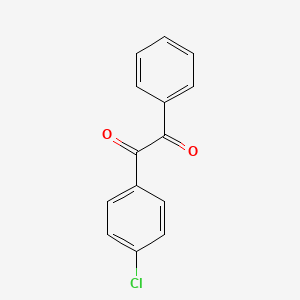

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCKVAZDINMMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177246 | |

| Record name | (p-Chlorophenyl)phenylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22711-23-5 | |

| Record name | 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22711-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Chlorophenyl)phenylethanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Chlorophenyl)phenylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-chlorophenyl)phenylethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (P-CHLOROPHENYL)PHENYLETHANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX93J5ZDB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione CAS number

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione (4-Chlorobenzil)

Authored by: A Senior Application Scientist

Introduction

This compound, commonly known in the scientific community as 4-Chlorobenzil, is an aromatic α-diketone. This class of compounds, characterized by two adjacent carbonyl groups, serves as a versatile building block in organic synthesis and holds significant importance in medicinal chemistry and materials science. The presence of a chlorophenyl group imparts specific electronic and steric properties that influence its reactivity and potential applications, distinguishing it from its parent compound, benzil.

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and key applications. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research and development.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 22711-23-5 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Chlorobenzil, (p-Chlorophenyl)phenylethanedione, 4-Chlorodibenzoyl | [3] |

| Molecular Formula | C₁₄H₉ClO₂ | [2][3] |

| Molecular Weight | 244.67 g/mol | [2][3] |

| Appearance | Typically a yellow crystalline solid (inferred from benzil) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and benzene (inferred from benzil) | [4] |

Synthesis of this compound

The synthesis of α-diketones like 4-Chlorobenzil is most commonly achieved through the oxidation of the corresponding α-hydroxyketone (benzoin analogue). This transformation is a cornerstone of synthetic organic chemistry.

Synthetic Rationale and Pathway

The primary route to this compound involves the oxidation of 2-hydroxy-1-(4-chlorophenyl)-2-phenylethanone (4-chlorobenzoin). The choice of oxidizing agent is critical to ensure high yield and selectivity, preventing over-oxidation or side reactions. Common and effective oxidizing agents for this conversion include nitric acid (HNO₃) or copper(II) salts.[4]

The reaction mechanism, particularly with nitric acid, involves the oxidation of the secondary alcohol group of the benzoin to a ketone.[4][5] This process is robust and has been extensively optimized for the synthesis of benzil itself, making it a reliable template for its chlorinated derivative.

Caption: General workflow for the synthesis of 4-Chlorobenzil.

Detailed Experimental Protocol: Oxidation with Nitric Acid

This protocol is adapted from established procedures for the synthesis of benzil.[6][7]

Safety Precaution: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents:

-

2-hydroxy-1-(4-chlorophenyl)-2-phenylethanone (4-chlorobenzoin)

-

Concentrated Nitric Acid (70%)

-

Ethanol (95%)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 5.0 g of 4-chlorobenzoin.

-

Addition of Oxidant: Carefully add 25 mL of concentrated nitric acid to the flask in the fume hood.

-

Heating: Gently heat the mixture in a water bath at approximately 80-90°C. The reaction will be accompanied by the evolution of reddish-brown nitrogen dioxide (NO₂) gas. Causality: Heating accelerates the rate of oxidation. The reflux condenser prevents the loss of volatile reactants and solvent.

-

Reaction Monitoring: Continue heating for 60-90 minutes, or until the evolution of brown fumes ceases, indicating the completion of the reaction.[7]

-

Cooling and Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Then, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual nitric acid.[6]

-

Purification by Recrystallization: The crude product is purified by recrystallization from hot 95% ethanol. Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Caption: Workflow for the analytical characterization of 4-Chlorobenzil.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| Infrared (IR) Spectroscopy | * Strong C=O stretching vibration for the diketone group around 1660-1680 cm⁻¹.[4] |

| * C-Cl stretching vibration around 700-800 cm⁻¹. | |

| * Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. | |

| ¹H NMR Spectroscopy | * Multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons on the phenyl and chlorophenyl rings. |

| ¹³C NMR Spectroscopy | * Signals for the two carbonyl carbons in the downfield region (approx. 190-200 ppm). |

| * Signals for the aromatic carbons, including the carbon attached to the chlorine atom. | |

| Mass Spectrometry (MS) | * Molecular ion peak (M⁺) at m/z 244 and an isotopic peak (M+2) at m/z 246 with a characteristic ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. |

| * Fragmentation patterns corresponding to the loss of CO and other fragments. |

Note: Specific peak values can be found in spectral databases such as SpectraBase.[8]

Applications and Biological Significance

α-Diketones are valuable intermediates in the synthesis of various heterocyclic compounds and serve as potent photoinitiators.

Synthetic Applications

This compound is a precursor for synthesizing a variety of compounds, including:

-

Quinoxalines: Reaction with o-phenylenediamines yields quinoxaline derivatives, which are important scaffolds in pharmaceuticals.

-

Heterocycles: It can be used to synthesize imidazoles, pyrazines, and other nitrogen-containing heterocycles.

-

Pharmaceutical Intermediates: The diketone functionality is a key reactive site for constructing more complex molecules with potential biological activity. For instance, derivatives of pyrazolidine-3,5-dione have been investigated as inhibitors of bacterial cell wall biosynthesis.[9]

Photoinitiator in Polymer Chemistry

Like benzil, 4-Chlorobenzil can function as a photoinitiator for free-radical polymerization. Upon exposure to UV light, it can undergo photocleavage to generate radicals that initiate the polymerization of monomers. This property is crucial in applications such as dental resins, coatings, and 3D printing.[5][10]

Biological Activity

The introduction of a chlorine atom can significantly modulate the biological activity of a molecule. While specific studies on this compound are limited, related structures have shown various biological effects. The development of new chemical entities from this scaffold for potential anti-inflammatory or anti-cancer agents is an active area of research.[11]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Hazards: Based on safety data for similar compounds, it may cause skin, eye, and respiratory irritation.[12][13]

-

Storage: Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS No: 22711-23-5) is a valuable α-diketone with significant potential in synthetic chemistry, materials science, and drug discovery. Its synthesis via the oxidation of the corresponding benzoin is a reliable and well-understood process. This guide has provided a comprehensive technical overview, from its fundamental properties and synthesis to its applications and safety considerations, to support and inform the scientific community in their research endeavors.

References

- 1. 22711-23-5|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione | C14H9ClO2 | CID 89801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]

- 6. Benzil by Oxidation of Benzoin with Nitric Acid - Edubirdie [edubirdie.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 4-Chlorobenzyl Chloride: Properties, Synthesis, and Applications

A Note on Nomenclature: The topic specified was "4-Chlorobenzil." However, publicly available scientific literature and chemical databases contain extensive information on "4-Chlorobenzyl chloride," a structurally different and more commonly referenced compound. Given the detailed technical requirements of this guide, this document will focus on 4-Chlorobenzyl chloride under the assumption that this is the compound of interest.

Introduction

4-Chlorobenzyl chloride, with the CAS number 104-83-6, is a significant chemical intermediate in the synthesis of a wide array of organic compounds.[1][2] Its bifunctional nature, possessing both a reactive benzyl chloride group and a chlorinated aromatic ring, makes it a versatile building block in the pharmaceutical, agrochemical, and dye industries.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, synthesis methodologies, key applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Physicochemical Properties

4-Chlorobenzyl chloride is a colorless to light yellow crystalline solid or liquid with a pungent, irritating odor.[1][2][5] It is known to be a lachrymatory agent, causing irritation to the eyes.[1][2]

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | 4-Chlorobenzyl chloride | [1] |

| Synonyms | 1-Chloro-4-(chloromethyl)benzene, p-Chlorobenzyl chloride | [6][7] |

| CAS Number | 104-83-6 | [6] |

| Molecular Formula | C₇H₆Cl₂ | [1][6] |

| Molecular Weight | 161.03 g/mol | [6][7] |

| Appearance | Colorless to white crystalline low melting solid | [1][2] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 27-29 °C (lit.) | [1][7][8] |

| Boiling Point | 216-222 °C (lit.) | [1][7][8] |

| Density | 1.26 g/cm³ | [2][8] |

| Flash Point | 208 °F (97.8 °C) | [1][2] |

| Vapor Pressure | 0.147 mmHg at 25°C | [2] |

| Refractive Index | 1.5575 | [1][2] |

| Solubility | Insoluble in water. Soluble in ether, acetic acid, carbon disulfide, benzene, and cold ethanol. | [8][9] |

Part 2: Chemical Properties, Reactivity, and Synthesis

The reactivity of 4-chlorobenzyl chloride is dominated by the benzylic chloride group, which is susceptible to nucleophilic substitution reactions. The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution unless under harsh conditions.

Key Reactions

-

Nucleophilic Substitution: The benzyl chloride moiety readily reacts with nucleophiles. For instance, it is used in the preparation of quaternary ammonium salts and in the derivatization of compounds like calix[6]arenes and tryptamines.[1][2] It serves as an intermediate for manufacturing benzyl alcohol and benzyl cyanide.[2][10]

-

Friedel-Crafts Alkylation: 4-Chlorobenzyl chloride can act as an alkylating agent in Friedel-Crafts reactions, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to introduce the 4-chlorobenzyl group onto an aromatic substrate.[11] To minimize over-alkylation, a large excess of the aromatic substrate and controlled temperatures are often employed.[12]

Synthesis of 4-Chlorobenzyl Chloride

The primary industrial synthesis of 4-chlorobenzyl chloride involves the free-radical chlorination of 4-chlorotoluene.[13] This method favors side-chain chlorination over electrophilic aromatic substitution on the ring.

The synthesis proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[13] The process involves the homolytic cleavage of chlorine (Cl₂), followed by hydrogen abstraction from the methyl group of 4-chlorotoluene to form a benzyl radical. This radical then reacts with another chlorine molecule to yield the product and propagate the chain reaction.[13]

An alternative method involves the reaction of 4-chlorobenzyl alcohol with a chlorinating agent, such as chloro-trimethyl-silane.[14]

Part 3: Experimental Protocol - Synthesis via Radical Chlorination

This section details a laboratory-scale procedure for the synthesis of 4-chlorobenzyl chloride from 4-chlorotoluene using a chemical initiator.

Objective: To synthesize 4-chlorobenzyl chloride via free-radical chlorination of 4-chlorotoluene.

Materials:

-

4-Chlorotoluene

-

Sulfuryl chloride (as the chlorinating agent)

-

Azo-bis-isobutyronitrile (AIBN) as the radical initiator

-

Round-bottomed flask

-

Efficient reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Apparatus for washing and drying organic layers (separatory funnel, magnesium sulfate)

-

Vacuum distillation apparatus with a Vigreux column

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorotoluene and sulfuryl chloride in a 1.2:1 molar ratio.[15]

-

Initiator Addition: Add a catalytic amount of AIBN (approximately 0.002 moles per mole of sulfuryl chloride) to the mixture.[15]

-

Reaction: Heat the mixture to boiling under reflux. The reaction is initiated, and the evolution of sulfur dioxide and hydrogen chloride gas will be observed.

-

Maintaining Initiation: Add the same amount of AIBN at one-hour intervals to maintain the radical chain reaction.[15]

-

Monitoring Completion: The reaction is typically complete within 8-10 hours, or when the evolution of gas ceases.[15]

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully wash the mixture with water to remove any remaining sulfuryl chloride and hydrochloric acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.[15]

-

Purification: Purify the crude product by fractional distillation under reduced pressure using a 20-cm Vigreux column.[15] Collect the fraction boiling at approximately 92°C/10 mmHg.[15] The final product should be a colorless solid upon cooling.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of 4-Chlorobenzyl Chloride.

Part 4: Applications in Research and Industry

4-Chlorobenzyl chloride is a cornerstone intermediate with diverse applications:

-

Pharmaceuticals: It is a precursor for various biologically active compounds, including bronchodilators and antibacterial agents.[1][2]

-

Agrochemicals: It plays a crucial role as an intermediate in the production of pesticides, such as the insecticide fenvalerate.[3][4]

-

Organic Synthesis: It is widely used for manufacturing other organic compounds like 4-chlorobenzyl alcohol and 4-chlorobenzyl cyanide.[2][10] It is also employed as a derivatizing agent in analytical chemistry, for example, in the HPLC determination of hepatocellular thiols.[1][2]

-

Fuel Industry: It acts as a gum inhibitor in fuels, enhancing their stability.[2][10]

-

Dyes: It serves as an intermediate in the synthesis of organic dyestuffs.[3]

Part 5: Safety and Toxicology

4-Chlorobenzyl chloride is a hazardous substance that requires careful handling.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[8][16] It is corrosive and a lachrymatory agent, causing irritation to the eyes, skin, and respiratory tract.[1][2] It may also cause skin sensitization.[17]

-

Toxicity: The compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[8]

-

Safety Precautions: When handling, it is imperative to use personal protective equipment, including suitable protective clothing, gloves, and eye/face protection.[8][16] Operations should be conducted in a well-ventilated area or fume hood.[17]

-

Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[8][18] It is sensitive to moisture.[1]

References

- 1. 4-Chlorobenzyl chloride | 104-83-6 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-Chlorobenzyl chloride 95 104-83-6 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. 4-Chlorobenzyl chloride, 98+% | Fisher Scientific [fishersci.ca]

- 10. nbinno.com [nbinno.com]

- 11. g. Reaction of chlorobenzene with 4-chlorobenzyl chloride and aluminum ch.. [askfilo.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-Chlorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione, also known as 4-Chlorobenzil, is a diketone derivative of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring two aromatic rings bridged by a dicarbonyl unit, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and spectral features.

Molecular and Spectroscopic Overview

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 4-Chlorobenzil, (p-Chlorophenyl)phenylethanedione | [PubChem][1] |

| CAS Number | 22711-23-5 | [BOC Sciences][] |

| Molecular Formula | C₁₄H₉ClO₂ | [PubChem][1] |

| Molecular Weight | 244.67 g/mol | [PubChem][1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the phenyl and chlorophenyl rings. The electron-withdrawing nature of the carbonyl groups and the chlorine atom deshields these protons, causing them to resonate at lower fields (higher ppm values).

A detailed analysis of the chemical shifts and coupling patterns allows for the precise assignment of each proton. The protons on the unsubstituted phenyl ring typically exhibit a more complex multiplet pattern compared to the more symmetrically substituted chlorophenyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule. Key signals include those from the two carbonyl carbons, which are highly deshielded and appear at the downfield end of the spectrum. The aromatic carbons also give rise to a series of signals in the typical aromatic region (approximately 110-160 ppm). The carbon atom attached to the chlorine atom will experience a direct electronic effect, influencing its chemical shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. This band typically appears in the region of 1650-1700 cm⁻¹. The conjugation of the carbonyl groups with the aromatic rings can slightly lower this frequency.

Other characteristic absorptions include:

-

C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic rings, appearing in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching vibration , which can be found in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 244.67). The presence of chlorine would also give rise to a characteristic isotopic pattern for the molecular ion peak (M+2 peak at approximately 32% of the M⁺ peak intensity).

Common fragmentation pathways may involve the cleavage of the bond between the two carbonyl groups, leading to the formation of benzoyl and chlorobenzoyl cations.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized experimental protocols for the characterization of this compound.

NMR Spectroscopy Protocol

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Caption: A streamlined workflow for acquiring an IR spectrum using the ATR technique.

Mass Spectrometry Protocol (Electron Ionization - EI)

Caption: A fundamental workflow for mass spectrometry analysis using electron ionization.

Conclusion

The spectroscopic data for this compound provides a detailed and unambiguous fingerprint of its molecular structure. The combination of NMR, IR, and MS techniques allows for a comprehensive characterization that is essential for quality control, reaction monitoring, and the development of new chemical entities based on this versatile scaffold. The insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

References

An In-depth Technical Guide on the Crystal Structure of 4-Chlorobenzil and Its Derivatives

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the structural and chemical aspects of 4-Chlorobenzil, a compound of interest in organic synthesis and materials science. Due to the limited publicly available crystallographic data specifically for 4-Chlorobenzil, this document establishes a robust framework by examining the closely related and well-characterized analogue, 4,4'-Dichlorobenzil. The synthesis, characterization, and crystallographic analysis of benzil derivatives are detailed, offering a predictive and methodological foundation for the study of 4-Chlorobenzil.

Introduction: The Significance of Benzil and Its Halogenated Derivatives

Benzil (1,2-diphenylethane-1,2-dione) and its derivatives are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] The introduction of halogen substituents onto the phenyl rings of the benzil scaffold can significantly alter the molecule's electronic properties, reactivity, and solid-state packing, making halogenated benzils intriguing targets for crystallographic and materials science studies. 4-Chlorobenzil, with a single chlorine atom on one of its phenyl rings, and its close analogue, 4,4'-Dichlorobenzil, are of particular interest for their potential applications in organic synthesis and the development of novel materials.[1] Understanding the three-dimensional arrangement of these molecules in the crystalline state is paramount for elucidating structure-property relationships and enabling rational design of new materials and chemical entities.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties of 4-Chlorobenzil

The properties of 4-Chlorobenzil are anticipated to be intermediate between benzil and 4,4'-Dichlorobenzil. Key predicted properties are summarized in the table below.

| Property | Benzil | 4,4'-Dichlorobenzil | Predicted 4-Chlorobenzil |

| Molecular Formula | C₁₄H₁₀O₂ | C₁₄H₈Cl₂O₂ | C₁₄H₉ClO₂ |

| Molecular Weight | 210.23 g/mol | 279.12 g/mol [1] | 244.67 g/mol |

| Appearance | Yellow crystalline solid | Yellow crystal powder[1] | Yellow crystalline solid |

| Melting Point | 94-96 °C | 197-201 °C[1] | Intermediate between benzil and 4,4'-dichlorobenzil |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |

Synthetic Pathways

The synthesis of 4-Chlorobenzil would likely follow established methods for the preparation of benzil derivatives. A common and effective route is the oxidation of the corresponding α-hydroxyketone (benzoin).

A plausible synthetic route to 4-Chlorobenzil involves the oxidation of 4-chlorobenzoin. This precursor can be synthesized via a benzoin condensation between benzaldehyde and 4-chlorobenzaldehyde.

Experimental Protocol: Synthesis of 4-Chlorobenzil

Part A: Synthesis of 4-Chlorobenzoin

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of benzaldehyde and 4-chlorobenzaldehyde in ethanol.

-

Catalyst Addition: Add a catalytic amount of sodium cyanide (NaCN) or thiamine hydrochloride in the presence of a base to the solution. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Work-up: After cooling, pour the reaction mixture into water to precipitate the crude 4-chlorobenzoin.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-chlorobenzoin.

Part B: Oxidation to 4-Chlorobenzil

-

Oxidizing Agent: Dissolve the purified 4-chlorobenzoin in a suitable solvent like acetic acid or a mixture of nitric acid and acetic acid.

-

Reaction: Add an oxidizing agent, such as nitric acid or copper(II) acetate, to the solution.

-

Heating: Gently heat the mixture until the reaction is complete, as indicated by a color change.

-

Isolation: Cool the reaction mixture and pour it into ice water to precipitate the 4-Chlorobenzil.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure crystals of 4-Chlorobenzil.

Characterization Techniques

A comprehensive characterization of the synthesized 4-Chlorobenzil is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching vibrations of the diketone.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: To assess the purity of the compound.

Crystal Structure Determination: A Methodological Workflow

The determination of the crystal structure of 4-Chlorobenzil would be the ultimate confirmation of its molecular geometry and intermolecular interactions in the solid state. The workflow for single-crystal X-ray diffraction is a multi-step process.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.

Experimental Protocol: Crystallization of 4-Chlorobenzil

-

Solvent Selection: Screen a variety of organic solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) to find a solvent in which 4-Chlorobenzil has moderate solubility.

-

Slow Evaporation: Prepare a saturated solution of 4-Chlorobenzil in the chosen solvent at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of 4-Chlorobenzil in a volatile solvent. In the larger container, place a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Cooling: Prepare a saturated solution of 4-Chlorobenzil at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Caption: Experimental workflow for the synthesis, characterization, and crystal structure determination of 4-Chlorobenzil.

Predicted Crystal Structure of 4-Chlorobenzil: Insights from Analogues

While the crystal structure of 4-Chlorobenzil has not been reported, we can predict its key features by examining the structures of benzil and other halogenated derivatives.

Molecular Conformation

In the solid state, the two phenyl rings of benzil are not coplanar with the central dicarbonyl group. The dihedral angle between the two phenyl rings is a key conformational parameter. For 4-Chlorobenzil, it is expected that the molecule will adopt a non-planar conformation to minimize steric hindrance. The presence of the chlorine atom may influence the precise dihedral angles through subtle electronic and packing effects.

Intermolecular Interactions

The crystal packing of 4-Chlorobenzil will be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions involving the chlorine atom and the carbonyl oxygen atoms. Halogen bonding (C-Cl···O=C) is a possibility and could play a significant role in directing the crystal packing. Pi-pi stacking interactions between the phenyl rings are also expected to be a prominent feature.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted properties, synthesis, and characterization of 4-Chlorobenzil. While direct crystallographic data for this compound is currently unavailable, a clear methodological path for its synthesis, crystallization, and structural determination has been outlined. The study of the crystal structure of 4-Chlorobenzil would provide valuable insights into the effects of monosubstitution on the conformation and packing of benzil derivatives. Such knowledge is crucial for the rational design of new organic materials with tailored solid-state properties for applications in pharmaceuticals, electronics, and materials science. Further research in this area is highly encouraged to fill the existing knowledge gap and unlock the full potential of this intriguing class of compounds.

References

An In-depth Technical Guide to 4-Chlorobenzyl Chloride: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chlorobenzyl chloride (CAS 104-83-6), a versatile reagent in organic synthesis. While the initial query referenced "4-Chlorobenzil," this document focuses on the widely recognized and utilized compound, 4-Chlorobenzyl chloride, assuming a likely intended subject of interest. This document explores its fundamental physicochemical properties, outlines common synthetic methodologies, and details protocols for its analytical characterization, offering insights for its effective application in research and development.

Core Physicochemical Properties

4-Chlorobenzyl chloride is a halogenated aromatic compound with the chemical formula C₇H₆Cl₂.[1][2] It presents as a colorless to light yellow crystalline solid at room temperature.[3][4] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 161.03 g/mol | [1][2] |

| CAS Number | 104-83-6 | [1][3] |

| Molecular Formula | C₇H₆Cl₂ | [1][2] |

| Melting Point | 27-29 °C | [4][5] |

| Boiling Point | 216-222 °C | [5][6] |

| Density | ~1.26 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in ether, acetone, benzene, and alcohol. | [4][5][7] |

| Appearance | Colorless to light yellow crystalline solid | [3][4] |

The structure of 4-Chlorobenzyl chloride, confirmed by X-ray crystallography, features a planar chlorobenzene ring with the chloromethyl group positioned nearly orthogonally to it.[7][8]

Synthesis of 4-Chlorobenzyl Chloride

The primary industrial synthesis of 4-Chlorobenzyl chloride involves the free-radical chlorination of 4-chlorotoluene.[7][9] This process is typically initiated by ultraviolet (UV) light or a chemical radical initiator.

Free-Radical Chlorination Workflow

The following diagram illustrates the key steps in the synthesis of 4-Chlorobenzyl chloride from 4-chlorotoluene.

Caption: Synthesis workflow for 4-Chlorobenzyl chloride.

Experimental Protocol: Free-Radical Chlorination

This protocol provides a general guideline for the laboratory-scale synthesis of 4-Chlorobenzyl chloride.

Materials:

-

4-Chlorotoluene

-

Chlorine gas or Sulfuryl chloride

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN or benzoyl peroxide) or a UV lamp

-

Inert solvent (e.g., carbon tetrachloride)

Procedure:

-

Set up a reaction flask equipped with a reflux condenser, a gas inlet tube, and a thermometer.

-

Charge the reactor with 4-chlorotoluene and the inert solvent.

-

If using a chemical initiator, add it to the mixture.

-

Heat the mixture to boiling.[6]

-

If using photo-initiation, begin irradiating the mixture with a UV lamp.

-

Slowly bubble chlorine gas through the reaction mixture.[6]

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Once the desired conversion is achieved, stop the chlorine flow and the initiation source.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization.[6]

Causality Behind Experimental Choices:

-

Radical Initiator/UV Light: The initiation of the reaction is crucial for generating chlorine radicals, which then propagate the chain reaction by abstracting a hydrogen atom from the methyl group of 4-chlorotoluene.[9]

-

Inert Solvent: The use of an inert solvent helps to control the reaction temperature and facilitate stirring.

-

Elevated Temperature: Higher temperatures favor the radical pathway over competing electrophilic aromatic substitution.[9]

Analytical Characterization

Accurate characterization of 4-Chlorobenzyl chloride is essential to ensure its purity and identity. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of synthesized 4-Chlorobenzyl chloride.

Caption: Analytical workflow for 4-Chlorobenzyl chloride.

Key Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of 4-Chlorobenzyl chloride and identifying any byproducts from the synthesis. The retention time in the GC provides information on the compound's volatility, while the mass spectrum gives its molecular weight and fragmentation pattern, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule provide a detailed map of its structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H bonds in the aromatic ring and the CH₂Cl group, as well as C-Cl bonds, can be observed.

Applications in Research and Development

4-Chlorobenzyl chloride is a valuable building block in organic synthesis, primarily due to the reactivity of the benzylic chloride.[10] It is widely used as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.[7][10] Its applications include:

-

Alkylation Reactions: It readily undergoes nucleophilic substitution reactions to introduce the 4-chlorobenzyl group into various molecules.

-

Synthesis of Esters and Ethers: It can be used to form 4-chlorobenzyl esters and ethers.

-

Derivatization Reagent: It is employed as a derivatizing agent for various compounds in analytical chemistry.[1]

Safety and Handling

4-Chlorobenzyl chloride is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[4][7] It is also moisture-sensitive.[4][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

- 1. scbt.com [scbt.com]

- 2. 4-Chlorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chlorobenzyl chloride|lookchem [lookchem.com]

- 4. 4-Chlorobenzyl Chloride | 104-83-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Chlorobenzyl Chloride|CAS 104-83-6|Supplier [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione (4-Chlorobenzil) for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione, also known as 4-Chlorobenzil, a key chemical intermediate for professionals in research and drug development. This document delves into its commercial availability, quality control standards, and applications, offering a comprehensive resource for informed sourcing and utilization.

Introduction: Chemical Identity and Significance

This compound (CAS No. 22711-23-5) is an aromatic α-diketone characterized by a phenyl group and a 4-chlorophenyl group attached to adjacent carbonyl carbons. Its molecular formula is C₁₄H₉ClO₂, with a molecular weight of approximately 244.67 g/mol . The presence of the electron-withdrawing chlorine atom and the reactive diketone functionality makes it a versatile precursor in various synthetic pathways.

The strategic importance of chlorinated organic compounds in medicinal chemistry is well-documented, with a significant number of FDA-approved drugs containing a chloro-substituent. This is due to the ability of the chlorine atom to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. As such, 4-Chlorobenzil serves as a valuable building block for creating novel molecular architectures with potential therapeutic applications.

Commercial Availability and Supplier Analysis

A critical aspect of any research or development project is the reliable sourcing of starting materials. This compound is available from several commercial suppliers, typically with a purity of 95% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the available grades, the analytical data provided, and the consistency of the product.

Below is a comparative analysis of prominent commercial suppliers for this compound:

| Supplier | CAS Number | Typical Purity/Grades | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| BLDpharm | 22711-23-5 | Purity specification available | C₁₄H₉ClO₂ | 244.67 | Offers the compound with storage conditions specified as sealed in dry, room temperature.[1] |

| Sigma-Aldrich (Ambeed) | 22711-23-5 | 95% | C₁₄H₉ClO₂ | 244.68 | Provides safety information including hazard statements (H315, H319). |

| CP Lab Safety | Not specified for this compound | General chemical supplier | - | - | Sells related chlorinated compounds and emphasizes professional use only.[2] |

| RHAWN | 22711-23-5 | Product listing available | - | - | Listed as a supplier of this compound.[3] |

| Various Marketplaces | 22711-23-5 | min 95% | C₁₄H₉ClO₂ | 244.67 | Available in smaller quantities (e.g., 1 gram) for research purposes.[4] |

Expert Insight: For early-stage research, a supplier offering smaller quantities with a minimum purity of 95% is often sufficient. However, for later-stage development and scale-up, it is imperative to engage with suppliers who can provide detailed Certificates of Analysis (CoA), demonstrate batch-to-batch consistency, and offer higher purity grades if required.

Quality Control and Analytical Protocols

Ensuring the quality of starting materials is a cornerstone of reproducible research and is mandated by Good Manufacturing Practices (GMP) in drug development. A robust quality control program for this compound should include identity confirmation, purity assessment, and impurity profiling.

Certificate of Analysis (CoA) - A Representative Example

A comprehensive CoA from a reliable supplier should include the following information. The data below is a representative example compiled from typical specifications for aromatic ketones.

| Parameter | Specification | Method |

| Appearance | Yellow Solid | Visual |

| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, FT-IR |

| Purity (Assay) | ≥ 95.0% | HPLC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Melting Point | Literature range for similar compounds | Melting Point Apparatus |

| Residual Solvents | To be specified | GC-HS |

Recommended Analytical Workflows

The following workflows represent self-validating systems for the quality assessment of this compound.

Caption: Quality Control Workflow for this compound.

Detailed Experimental Protocols

Causality: HPLC with UV detection is the gold standard for assessing the purity of non-volatile, UV-active compounds like 4-Chlorobenzil. A reversed-phase C18 column is chosen for its versatility in separating aromatic compounds. The mobile phase composition is selected to ensure adequate retention and sharp peak shapes.

Protocol:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

-

Start at a composition suitable for retaining the analyte (e.g., 50:50 A:B).

-

Run a gradient to elute potential impurities with different polarities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of a standard (typically around 260 nm for the chlorophenyl moiety).

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh and dissolve a reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve the test sample in acetonitrile to a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).[5][6]

Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or unreacted starting materials.

Protocol:

-

Column: A low- to mid-polarity column (e.g., 5% phenyl polysiloxane) is suitable for separating a wide range of organic compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute compounds with varying boiling points.

-

Injector Temperature: Typically 250 °C.

-

Mass Spectrometer: Operated in full scan mode (e.g., 40-400 m/z) for identification of unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.

-

Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).

Applications in Research and Drug Development

The dicarbonyl moiety of this compound is highly reactive and serves as a linchpin for the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Caption: Synthetic utility of 4-Chlorobenzil in generating bioactive heterocycles.

Synthesis of Substituted Imidazoles

A notable application of 4-Chlorobenzil is in the synthesis of substituted imidazoles. Research has shown that the reaction of 4-Chlorobenzil with primary amines in the presence of a catalyst can lead to the formation of 4-(4-chlorophenyl)imidazoles.[7] The imidazole ring is a privileged scaffold in drug discovery, found in numerous antifungal and anticancer agents. The nucleophilic attack of the amine occurs preferentially at the carbonyl carbon attached to the 4-chlorophenyl ring.[7]

Precursor for Other Bioactive Heterocycles

The vicinal dicarbonyl structure allows for condensation reactions with a variety of binucleophiles to form different heterocyclic rings. For instance, reaction with hydrazines can yield triazole derivatives. Related triazole compounds have been investigated for their lipase and α-glucosidase inhibition activities, suggesting potential applications in metabolic disorder treatments.[8] Similarly, condensation with o-phenylenediamines can produce quinoxalines, another important class of bioactive molecules.

Role in Fragment-Based Drug Discovery (FBDD)

The 4-chlorophenyl motif is a common fragment in many bioactive compounds. This compound can be used as a starting point in FBDD campaigns, where the core structure is elaborated to optimize binding to a specific biological target. The chlorine atom provides a handle for further synthetic modifications and can contribute to favorable interactions within a protein's binding pocket.

Conclusion

This compound is a commercially available and synthetically versatile intermediate with significant potential in drug discovery and development. Its value is derived from the reactive α-diketone functionality and the presence of the 4-chlorophenyl group, a common feature in many pharmaceuticals. A thorough understanding of its commercial sources, coupled with stringent analytical quality control, is essential for its effective and reproducible application in the synthesis of novel bioactive compounds. This guide provides the foundational knowledge for researchers and developers to confidently source and utilize this important chemical building block in their programs.

References

- 1. 22711-23-5|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cacheby.com [cacheby.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pharmtech.com [pharmtech.com]

- 6. edqm.eu [edqm.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Foundational Chemistry of 4,4'-Dichlorobenzil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-dichlorobenzil, a halogenated aromatic diketone of significant interest in organic synthesis and as a precursor to pharmacologically relevant molecules. While the specific historical discovery of "4-Chlorobenzil" is not distinctly documented, this guide focuses on the well-characterized and synthetically important 4,4'-dichlorobenzil as a representative of monochlorinated benzil derivatives. This whitepaper details the synthesis of 4,4'-dichlorobenzil from readily available starting materials, its spectroscopic characterization, and its hallmark chemical transformation: the benzilic acid rearrangement. The historical context of this pivotal rearrangement, first observed by Justus von Liebig in 1838, is explored, providing a foundational understanding of the chemical principles that govern this class of compounds.[1][2] Detailed experimental protocols, mechanistic insights, and data visualizations are provided to equip researchers and drug development professionals with the technical knowledge required for the synthesis and application of 4,4'-dichlorobenzil and its derivatives.

Introduction: The Significance of Halogenated Benzils

Benzil (1,2-diphenylethane-1,2-dione) and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a wide array of heterocyclic compounds and pharmacologically active molecules.[3][4] The introduction of halogen substituents onto the phenyl rings of the benzil scaffold profoundly influences its electronic properties, reactivity, and biological activity. Halogenation can enhance the lipophilicity of a molecule, improve its metabolic stability, and introduce specific steric and electronic interactions that can be crucial for modulating its function as a drug lead compound.[3]

4,4'-Dichlorobenzil, in particular, is a valuable intermediate. The presence of chlorine atoms in the para positions of both phenyl rings makes the carbonyl carbons more electrophilic, influencing the kinetics and outcomes of nucleophilic attack and subsequent rearrangements. This guide will delve into the practical synthesis, characterization, and iconic reactivity of this important compound.

Historical Context: The Benzilic Acid Rearrangement

The chemistry of benzils is inextricably linked to one of the earliest discovered rearrangement reactions in organic chemistry. In 1838, the renowned German chemist Justus von Liebig reported that the treatment of benzil with a base resulted in the formation of a new, rearranged product, which he named benzilic acid (α,α-diphenyl-α-hydroxyacetic acid).[1][2] This reaction, now known as the benzilic acid rearrangement, was the first documented example of a molecular rearrangement and has since become a classic transformation in the organic chemistry canon.[1][5]

The benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid upon treatment with a strong base.[1][6] The reaction is general for aromatic, semi-aromatic, aliphatic, and heterocyclic diketones, with the highest yields achieved for substrates lacking enolizable protons, which could otherwise lead to competing aldol-type reactions.[1]

Synthesis of 4,4'-Dichlorobenzil

The synthesis of 4,4'-dichlorobenzil is a multi-step process that begins with the Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride to produce 4,4'-dichlorobenzophenone. This intermediate is then oxidized to yield the final product, 4,4'-dichlorobenzil.

Synthesis of the Precursor: 4,4'-Dichlorobenzophenone

The synthesis of 4,4'-dichlorobenzophenone is a classic example of a Friedel-Crafts acylation reaction.

Reaction Scheme:

Figure 1: Synthesis of 4,4'-Dichlorobenzophenone.

Experimental Protocol: Synthesis of 4,4'-Dichlorobenzophenone

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

-

Charging Reactants: To the flask, add anhydrous aluminum chloride (AlCl₃, 15.0 g, 0.112 mol) and 100 mL of dry chlorobenzene.

-

Addition of Acylating Agent: While stirring the suspension, add 4-chlorobenzoyl chloride (17.5 g, 0.100 mol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C for 3 hours. The evolution of hydrogen chloride gas will be observed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with 20 mL of concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 50 mL of 5% sodium hydroxide solution, and then with 50 mL of water.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the chlorobenzene under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 4,4'-dichlorobenzophenone.

Oxidation to 4,4'-Dichlorobenzil

The oxidation of the benzoin intermediate (formed in situ or isolated) is the final step in the synthesis of 4,4'-dichlorobenzil. A common and effective method involves the use of a copper(II) acetate and ammonium nitrate catalytic system.

Reaction Scheme:

Figure 2: Oxidation of 4,4'-Dichlorobenzoin to 4,4'-Dichlorobenzil.

Experimental Protocol: Synthesis of 4,4'-Dichlorobenzil

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dichlorobenzoin (10.0 g, 0.037 mol) in 100 mL of 80% acetic acid.

-

Addition of Catalysts: Add copper(II) acetate (0.2 g, 0.001 mol) and ammonium nitrate (5.0 g, 0.062 mol) to the solution.

-

Reaction: Heat the mixture to reflux with stirring for 90 minutes. The color of the solution will change from blue to green.

-

Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

-

Purification: Collect the precipitated yellow solid by vacuum filtration and wash it thoroughly with water. Recrystallize the crude 4,4'-dichlorobenzil from ethanol to obtain a pure product.

Spectroscopic Characterization of 4,4'-Dichlorobenzil

The identity and purity of the synthesized 4,4'-dichlorobenzil can be confirmed by various spectroscopic techniques.

| Spectroscopic Data for 4,4'-Dichlorobenzil | |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₄H₈Cl₂O₂ |

| Molecular Weight | 279.12 g/mol |

| ¹³C NMR (CDCl₃) | δ (ppm): 192.5 (C=O), 141.2, 131.7, 130.8, 129.5 |

| Infrared (IR) | ν (cm⁻¹): ~1660 (C=O, aromatic ketone) |

| Mass Spectrometry (MS) | m/z: 278 (M⁺), 280 (M+2⁺), 282 (M+4⁺) due to chlorine isotopes |

Note: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons and the aromatic carbons.[7] The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.

The Benzilic Acid Rearrangement of 4,4'-Dichlorobenzil

The hallmark reaction of 4,4'-dichlorobenzil is its rearrangement to 4,4'-dichlorobenzilic acid in the presence of a strong base.

Reaction Scheme and Mechanism:

Figure 3: Mechanism of the Benzilic Acid Rearrangement.

The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, forming a tetrahedral intermediate.[1][8] This is followed by a 1,2-migration of one of the 4-chlorophenyl groups to the adjacent carbonyl carbon, which is the rate-determining step.[1] A subsequent intramolecular proton transfer yields the carboxylate salt, which upon acidic workup gives the final α-hydroxy carboxylic acid.

Experimental Protocol: Benzilic Acid Rearrangement of 4,4'-Dichlorobenzil

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dichlorobenzil (5.0 g, 0.018 mol) in 30 mL of ethanol.

-

Addition of Base: Add a solution of potassium hydroxide (5.0 g, 0.089 mol) in 10 mL of water to the flask.

-

Reaction: Heat the mixture to reflux with stirring for 1 hour. The solution will turn dark.

-

Work-up: Cool the reaction mixture and pour it into 100 mL of water. If any unreacted starting material is present, it can be removed by filtration.

-

Acidification: Cool the filtrate in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the precipitation of the white solid is complete.

-

Isolation and Purification: Collect the crude 4,4'-dichlorobenzilic acid by vacuum filtration and wash it with cold water. Recrystallize the product from a mixture of ethanol and water to obtain pure 4,4'-dichlorobenzilic acid.

Applications and Future Directions

4,4'-Dichlorobenzil and its derivatives are valuable precursors in medicinal chemistry and materials science. The resulting 4,4'-dichlorobenzilic acid can be used in the synthesis of more complex molecules, including potential non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. The diketone functionality of 4,4'-dichlorobenzil also makes it a useful photoinitiator in polymer chemistry.[4] The continued exploration of the reactivity of halogenated benzils is expected to lead to the discovery of novel compounds with unique properties and applications in drug development and materials science.

References

- 1. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. nbinno.com [nbinno.com]

- 4. Benzil - Wikipedia [en.wikipedia.org]

- 5. oxfordreference.com [oxfordreference.com]

- 6. Benzilic Acid Rearrangement [organic-chemistry.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives Using 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

Introduction: The Enduring Significance of the Quinoxaline Scaffold

Quinoxaline derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of a multitude of compounds with profound applications in medicinal chemistry, materials science, and diagnostics.[1] These nitrogen-containing heterocycles, also known as benzopyrazines, are prevalent in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The quinoxaline nucleus is a key component in several antibiotics like echinomycin and actinomycin, which are known to be effective against Gram-positive bacteria.[1] Furthermore, their unique photophysical properties make them valuable as electroluminescent materials, fluorescent dyes, and chemical sensors.

The most direct and widely utilized method for synthesizing the quinoxaline ring system is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. This reaction is valued for its efficiency, atom economy, and the ability to introduce a wide range of substituents, allowing for the fine-tuning of the resulting molecule's properties.

This application note provides a detailed guide for the synthesis of a specific derivative, 2-(4-chlorophenyl)-3-phenylquinoxaline, utilizing the precursor 1-(4-chlorophenyl)-2-phenylethane-1,2-dione. This protocol is designed for researchers and professionals in drug development and organic synthesis, offering not just a step-by-step procedure but also the underlying chemical principles and characterization data to ensure a reproducible and verifiable outcome.

Underlying Chemical Principles: The Condensation Reaction Mechanism

The synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds is a classic acid-catalyzed condensation-cyclization reaction. The mechanism proceeds through a well-established pathway that ensures high yields of the desired heterocyclic product.

The reaction is typically initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine onto one of the carbonyl carbons of this compound. This is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting carbinolamine intermediate then undergoes dehydration to form an imine (Schiff base). Subsequently, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step of the resulting cyclic intermediate leads to the formation of the stable, aromatic quinoxaline ring. The use of an unsymmetrical diketone like this compound can potentially lead to a mixture of regioisomers. However, in many cases, the reaction proceeds with high regioselectivity, which can be influenced by the electronic and steric effects of the substituents on both reactants.

Caption: Reaction mechanism for quinoxaline synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(4-chlorophenyl)-3-phenylquinoxaline.

Materials and Equipment

| Reagents and Solvents | Equipment |

| This compound | Round-bottom flask (50 mL) |

| o-Phenylenediamine | Reflux condenser |

| Glacial Acetic Acid (Catalyst) | Magnetic stirrer with heating mantle |

| Ethanol (Solvent) | Beakers and graduated cylinders |

| Deionized Water | Buchner funnel and filter paper |

| Anhydrous Sodium Sulfate | Thin-Layer Chromatography (TLC) plates (silica gel) |

| UV lamp for TLC visualization | |

| Rotary evaporator | |

| Melting point apparatus | |

| NMR Spectrometer | |

| FT-IR Spectrometer | |

| Mass Spectrometer |

Synthesis Procedure

Caption: Experimental workflow for the synthesis of 2-(4-chlorophenyl)-3-phenylquinoxaline.

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of this compound in 20 mL of ethanol.

-

Addition of Reactant: To the stirred solution, add 1.0 mmol of o-phenylenediamine.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

-

Product Precipitation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any residual acid and other water-soluble impurities.

-

Drying: Dry the crude product in a desiccator or in an oven at a low temperature (e.g., 50-60 °C).

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-(4-chlorophenyl)-3-phenylquinoxaline as a crystalline solid.

-

Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods (NMR, IR, and Mass Spectrometry).

Characterization of Starting Material and Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic data for the starting material and the expected data for the product.

| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| This compound | C₁₄H₉ClO₂ | 244.67 g/mol | Yellow solid | 65-68 | Aromatic protons in the range of 7.4-8.0 | Aromatic carbons ~128-142, Carbonyl carbons ~193-194 |

| 2-(4-Chlorophenyl)-3-phenylquinoxaline | C₂₀H₁₃ClN₂ | 316.78 g/mol | Crystalline solid | ~115-118 | Aromatic protons in the range of 7.3-8.2 | Aromatic carbons ~128-154 |

Note: Expected NMR data for the product is based on analogous structures and may vary slightly.

Results and Discussion

The condensation reaction of this compound with o-phenylenediamine is expected to proceed smoothly under the described conditions, yielding the desired 2-(4-chlorophenyl)-3-phenylquinoxaline in good to excellent yields. The use of glacial acetic acid as a catalyst is crucial for protonating the carbonyl groups, thereby activating them for nucleophilic attack by the diamine.

The purification by recrystallization from ethanol should yield a product with high purity, as evidenced by a sharp melting point and clean spectroscopic data. In the ¹H NMR spectrum of the product, the disappearance of the characteristic singlet for the amino protons of o-phenylenediamine and the appearance of a complex multiplet pattern in the aromatic region are indicative of the successful formation of the quinoxaline ring. The ¹³C NMR spectrum should show the characteristic signals for the aromatic carbons of the quinoxaline core and the phenyl and chlorophenyl substituents. Mass spectrometry will further confirm the identity of the product by showing the molecular ion peak corresponding to the calculated molecular weight.

The successful synthesis of this quinoxaline derivative opens up possibilities for further functionalization and biological evaluation, contributing to the development of new therapeutic agents and advanced materials.

Safety Precautions and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors and dust.

-

o-Phenylenediamine: This compound is toxic and a suspected mutagen. Avoid skin contact and inhalation of dust. Handle with care and use appropriate containment measures.

-

Solvents: Ethanol and glacial acetic acid are flammable. Keep away from open flames and other ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic waste should be collected in a designated container.

References

Application Note & Protocol: Synthesis of 2-(4-Chlorophenyl)-3-phenylquinoxaline via Condensation of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione and o-phenylenediamine

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-chlorophenyl)-3-phenylquinoxaline, a valuable scaffold in medicinal chemistry and materials science. The protocol details the acid-catalyzed condensation reaction between 1-(4-chlorophenyl)-2-phenylethane-1,2-dione and o-phenylenediamine. Included are in-depth explanations of the reaction mechanism, step-by-step experimental procedures, reagent specifications, and methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials development, offering a robust and reproducible methodology.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1][2] This structural motif is of significant interest to the pharmaceutical and materials science sectors due to its wide array of biological activities and unique photophysical properties.[1][2][3] Quinoxaline-based compounds have demonstrated efficacy as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[3][4][5] Notably, some synthetic quinoxalines are integral components of antibiotics like echinomycin and levomycin.[1][2]

The synthesis described herein focuses on the preparation of 2-(4-chlorophenyl)-3-phenylquinoxaline. The strategic incorporation of a chlorophenyl group can enhance the lipophilicity and, consequently, the cell permeability of the molecule, a critical factor in drug design.[6] The most direct and widely adopted method for synthesizing quinoxalines is the condensation of an aryl-1,2-diamine with an α-dicarbonyl compound.[7][8][9] This application note provides a detailed, field-proven protocol for this specific transformation.

Reaction Overview and Mechanism

The synthesis of 2-(4-chlorophenyl)-3-phenylquinoxaline proceeds via the condensation of this compound with o-phenylenediamine. This reaction is typically catalyzed by an acid and involves a sequential two-step process: nucleophilic attack followed by cyclization and dehydration.

Reaction Scheme:

-

Reactant 1: this compound (an unsymmetrical α-diketone)

-

Reactant 2: o-Phenylenediamine (an aromatic 1,2-diamine)

-

Product: 2-(4-Chlorophenyl)-3-phenylquinoxaline

-

Byproduct: Water (2 molecules)

Plausible Reaction Mechanism: